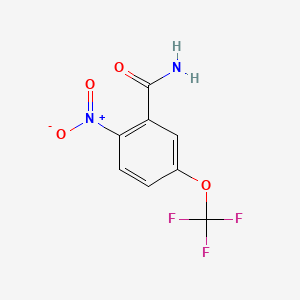

2-Nitro-5-(trifluoromethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKYUXUOGDHERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742941 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-62-2 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthesis Routes of 2-Nitro-5-(trifluoromethoxy)benzamide

The synthesis of this compound is not extensively detailed in a single historical method but can be constructed through a logical sequence of well-established chemical transformations. The general approach involves the initial synthesis of a substituted benzene (B151609) ring followed by sequential functionalization. A plausible and efficient route begins with a readily available para-substituted trifluoromethoxybenzene derivative.

The foundation of the target molecule is the benzamide (B126) scaffold, which is typically derived from a corresponding benzoic acid. Therefore, a key precursor is 2-Nitro-5-(trifluoromethoxy)benzoic acid . The commercial availability of this acid suggests that its synthesis is an established industrial process.

Alternatively, the synthesis can commence from more fundamental starting materials. A common precursor for the trifluoromethoxy-substituted benzene ring is (Trifluoromethoxy)benzene . This can be synthesized from anisole (B1667542) through chlorination to produce trichloromethoxybenzene, followed by fluorination with hydrogen fluoride (B91410) (HF) columbia.edubeilstein-journals.org. Another key starting material is 4-(Trifluoromethoxy)aniline , which can be prepared from trifluoromethoxybenzene via a high-pressure reaction with sodium amide google.com. Yet another accessible precursor is 1-Bromo-4-(trifluoromethoxy)benzene , which serves as a versatile starting point for introducing a carboxyl group iucr.orgmasterorganicchemistry.comsigmaaldrich.com.

The following table summarizes key precursors for the synthesis of the this compound scaffold.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2-Nitro-5-(trifluoromethoxy)benzoic acid | C₈H₄F₃NO₅ | Direct precursor to the final benzamide |

| (Trifluoromethoxy)benzene | C₇H₅F₃O | Initial building block for the substituted ring |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | Can be converted to the benzoic acid via Sandmeyer reaction |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | Versatile precursor for introducing the carboxyl group |

| 4-Methoxy-3-nitrobenzotrifluoride | C₈H₆F₃NO₃ | A precursor for related aniline (B41778) derivatives |

Trifluoromethoxylation , the introduction of the -OCF₃ group, is often one of the initial steps in the synthesis. As mentioned, this can be achieved by the fluorination of a trichloromethoxy precursor columbia.edubeilstein-journals.org.

Nitration is a critical step to introduce the nitro group at the desired position. The trifluoromethoxy group (-OCF₃) is an ortho-para directing group, although it is deactivating towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effect of the fluorine atoms nih.govacs.org. This deactivation means that the nitration of trifluoromethoxybenzene is slower than that of benzene itself nih.gov. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions acs.orghqpharmtech.comlibretexts.org.

When starting with a 4-substituted trifluoromethoxybenzene, such as 1-bromo-4-(trifluoromethoxy)benzene, the nitration is expected to occur at one of the ortho positions relative to the trifluoromethoxy group. A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically employed to generate the nitronium ion (NO₂⁺) as the active electrophile hopemaxchem.comnih.govmasterorganicchemistry.com. The reaction with bromobenzene, a similarly deactivating but ortho-para directing substrate, proceeds with this reagent mixture sigmaaldrich.com. For deactivated substrates, more forcing conditions or alternative nitrating agents like trifluoromethanesulfonic acid with nitric acid may be used to achieve good yields organic-chemistry.org.

The general mechanism for the nitration of a substituted benzene is shown below:

Generation of the nitronium ion: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

Electrophilic attack of the nitronium ion on the aromatic ring to form a resonance-stabilized carbocation (arenium ion).

Deprotonation of the arenium ion by a weak base (e.g., H₂O or HSO₄⁻) to restore aromaticity and yield the nitroaromatic product.

The final step in the synthesis of this compound is the amidation of the corresponding carboxylic acid, 2-Nitro-5-(trifluoromethoxy)benzoic acid. Amide bond formation is a cornerstone of pharmaceutical chemistry researchgate.net.

A common and efficient method for this transformation involves a two-step process:

Activation of the carboxylic acid : The carboxylic acid is converted to a more reactive acylating agent, typically an acyl chloride. This is often achieved by reacting the benzoic acid derivative with thionyl chloride (SOCl₂), which produces the acyl chloride along with gaseous byproducts (SO₂ and HCl) that are easily removed.

Reaction with ammonia (B1221849) : The resulting acyl chloride is then reacted with a source of ammonia, such as concentrated aqueous ammonia or ammonia gas, to form the primary benzamide iucr.orgnih.gov.

This two-step procedure is well-documented for the synthesis of structurally similar compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) iucr.orgnih.govresearchgate.net. The optimization of this step generally involves controlling the temperature during the addition of ammonia to the reactive acyl chloride and ensuring efficient removal of the HCl byproduct from the amidation step, often by using an excess of ammonia or another base.

Alternative amidation methods, known as coupling reactions, involve the use of specific reagents to activate the carboxylic acid in situ for reaction with an amine. While numerous coupling reagents exist, only a select few are practical for large-scale synthesis due to cost and efficiency researchgate.net.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. These synthetic efforts often focus on introducing diversity at different positions of the molecule.

Regioselective functionalization is key to creating specific analogs. The directing effects of the substituents on the benzene ring are the primary tool for achieving this.

Substitution on the Aromatic Ring : Further electrophilic aromatic substitution on this compound is challenging due to the presence of three deactivating groups (nitro, trifluoromethoxy, and benzamide). However, by starting with different precursors, a variety of substitution patterns can be achieved. For instance, starting with a different isomer of trifluoromethoxybenzoic acid would lead to a different regioisomer of the final product.

Modification of the Amide : The amide nitrogen can be functionalized to produce N-substituted analogs. This is typically achieved by reacting the 2-nitro-5-(trifluoromethoxy)benzoyl chloride with a primary or secondary amine instead of ammonia. This approach allows for the introduction of a wide array of alkyl, aryl, or heterocyclic groups at the amide nitrogen.

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amino group, for example by catalytic hydrogenation using a palladium catalyst (Pd/C) chemicalbook.com. This resulting 2-amino-5-(trifluoromethoxy)benzamide (B12049171) opens up a plethora of further derivatization possibilities, such as diazotization and subsequent Sandmeyer reactions to introduce halides, cyano, or other groups at the 2-position masterorganicchemistry.comnih.govlibretexts.orglumenlearning.com.

The following table outlines some approaches for regioselective functionalization.

| Functionalization Strategy | Target Position | Reagents/Methods | Potential Analogs |

| N-Alkylation/N-Arylation | Amide Nitrogen | Acyl chloride + Primary/Secondary Amine | N-alkyl or N-aryl benzamides |

| Nitro Group Reduction | 2-Position | H₂, Pd/C | 2-Amino-5-(trifluoromethoxy)benzamide |

| Sandmeyer Reaction | 2-Position (from the amine) | NaNO₂, H⁺; then CuX (X=Cl, Br, CN) | 2-Halo- or 2-cyano-5-(trifluoromethoxy)benzamides |

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for rapidly generating large libraries of related compounds for screening purposes nih.gov. These techniques are highly applicable to the synthesis of analogs of this compound.

A combinatorial approach could involve:

Scaffold Preparation : Large-scale synthesis of the key intermediate, 2-nitro-5-(trifluoromethoxy)benzoyl chloride.

Parallel Amidation : The acyl chloride is then distributed into an array of reaction vessels (e.g., a 96-well plate).

Amine Building Blocks : A diverse library of primary and secondary amines is added to the individual wells.

Reaction and Purification : The reactions are allowed to proceed in parallel, often facilitated by automated liquid handling systems. After the reaction, high-throughput purification methods can be employed to isolate the library of N-substituted benzamide analogs.

This parallel synthesis approach allows for the systematic modification of the amide substituent, leading to a large and diverse set of molecules based on the this compound scaffold. Such libraries are invaluable in fields like drug discovery and materials science.

Derivatization for Enhanced Research Probes

The structure of this compound offers opportunities for derivatization to create enhanced research probes. A key functional group for such modifications is the nitro group. A common and effective derivatization strategy for nitroaromatic compounds involves the chemical reduction of the nitro group to an amine. prepchem.comiucr.org

This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂). google.com The resulting amino group is significantly more nucleophilic than the nitro group and can be readily coupled with a variety of molecules to introduce new functionalities.

For instance, the newly formed amine can be acylated, alkylated, or used in coupling reactions to attach reporter molecules such as fluorophores, biotin (B1667282) tags, or other bioactive moieties. This allows for the creation of targeted probes for use in biochemical assays, imaging studies, or as tools to investigate biological processes. The trifluoromethoxy group on the aromatic ring can also influence the compound's properties, such as its lipophilicity and metabolic stability, which are important considerations in the design of research probes.

Purification and Isolation Techniques in Academic Synthesis

The purification of this compound following its synthesis is crucial to obtain a product of high purity for subsequent research applications. Common purification techniques for aromatic amides include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility characteristics of the amide. For a related compound, 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid, recrystallization from toluene (B28343) has been reported to be effective. prepchem.com A similar approach could be explored for this compound, where the crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound while impurities remain in the mother liquor.

Column chromatography is another powerful purification technique. In this method, the crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. An appropriate eluent or solvent system is then used to move the components of the mixture down the column at different rates, allowing for their separation. The fractions containing the pure benzamide can then be collected and the solvent evaporated to yield the purified product. For complex mixtures or to achieve very high purity, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be employed. rsc.org

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. nih.gov

Based on a comprehensive search of publicly available scientific literature and databases, detailed experimental data for the advanced structural characterization and conformational analysis of This compound is not available.

Specifically, research findings and data tables for the following analytical techniques could not be located for this particular compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

To fulfill the user's request, published experimental data from dedicated structural studies on this compound would be necessary.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Hydrogen Bonding Networks in Crystalline Forms

The crystalline structure of 2-Nitro-5-(trifluoromethoxy)benzamide, once determined, is expected to be significantly influenced by hydrogen bonding. The primary amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O).

In the solid state, primary amides commonly form hydrogen-bonded dimers or catemers. nih.govresearchgate.net For example, in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), molecules form N-H⋯O hydrogen-bonded dimers, which further extend into tapes. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the amide protons forming bonds to the carbonyl oxygen of neighboring molecules.

Furthermore, the oxygen atoms of the nitro group and the trifluoromethoxy group could potentially act as weak hydrogen bond acceptors. rsc.org This could lead to the formation of more complex, three-dimensional hydrogen-bonded networks, involving C-H⋯O interactions. nih.govresearchgate.net The specific nature of these networks, including the formation of recognized hydrogen-bond ring motifs, would require single-crystal X-ray diffraction analysis. nih.govresearchgate.net

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Motif |

| N-H (amide) | C=O (amide) | Strong, intermolecular | Dimer, Tape/Chain |

| N-H (amide) | O (nitro) | Intermolecular | Sheet, 3D Network |

| N-H (amide) | O (trifluoromethoxy) | Intermolecular | 3D Network |

| C-H (aromatic) | O (amide/nitro/trifluoromethoxy) | Weak, intermolecular | Network stabilization |

This table is predictive and based on the functional groups present in the molecule and known hydrogen bonding patterns of similar compounds.

Stereochemical Investigations of Chiral Analogs (If Applicable)

As this compound itself is an achiral molecule, it does not have enantiomers or diastereomers.

Investigations into the stereochemistry would become relevant if a chiral center were introduced into the molecule. For example, substitution on the amide nitrogen with a chiral auxiliary or the introduction of a stereocenter on a substituent of the benzene (B151609) ring would result in chiral analogs. In such cases, the stereochemistry would be a critical aspect of their synthesis and characterization. Techniques such as chiral chromatography and polarimetry would be essential for separating and identifying the different stereoisomers.

The absolute configuration of any such chiral analog would need to be determined, potentially through X-ray crystallography of a single crystal or by correlation to a known chiral standard. To date, the synthesis and stereochemical investigation of chiral analogs of this compound have not been reported in the scientific literature.

Computational and in Silico Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand such as 2-Nitro-5-(trifluoromethoxy)benzamide might interact with a biological target.

The initial step in a molecular docking study involves the identification and analysis of the binding site of a target macromolecule. For a molecule like this compound, potential targets could include enzymes or receptors implicated in various disease pathways. The binding site, often a pocket or groove on the surface of the protein, is characterized by its shape, size, and physicochemical properties, such as hydrophobicity and charge distribution. The analysis of the binding site helps in understanding the key residues that are crucial for ligand recognition and binding.

Once the binding site is defined, the ligand is docked into it to predict its binding conformation and affinity. The interaction profile of this compound with a target protein would be analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the benzamide (B126) moiety could act as a hydrogen bond donor and acceptor, while the trifluoromethoxy group might engage in hydrophobic interactions. The nitro group, being electron-withdrawing, could influence the electronic properties of the aromatic ring and participate in electrostatic interactions.

| Interaction Type | Potential Functional Groups of this compound |

| Hydrogen Bonding | Amide group (donor and acceptor) |

| Hydrophobic Interactions | Benzene (B151609) ring, Trifluoromethoxy group |

| Electrostatic Interactions | Nitro group, Trifluoromethoxy group |

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure and properties of molecules. These methods can provide insights into the reactivity and stability of this compound.

Density Functional Theory (DFT) is a popular quantum chemical method used to calculate the electronic structure of molecules. From these calculations, various properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing nitro and trifluoromethoxy groups would likely lower the HOMO and LUMO energies, affecting its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool to visualize the charge distribution in a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red color) around the oxygen atoms of the nitro and amide groups, indicating regions susceptible to electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms of the amide group, suggesting sites for nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. An MD simulation of this compound, both as an isolated molecule and in complex with a biological target, could provide insights into its conformational flexibility and the stability of its interactions. The simulation would track the movements of atoms over time, governed by a force field, allowing for the observation of conformational changes and the dynamics of ligand-protein interactions. This can help in assessing the stability of the docked pose and in refining the understanding of the binding mechanism.

Conformational Flexibility and Dynamic Behavior

While direct crystallographic or extensive computational studies on this compound are not widely available in the reviewed literature, valuable inferences can be drawn from analyses of structurally analogous compounds. For instance, studies on similar substituted benzamides, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), reveal significant conformational features that are likely to be present in the target molecule. researchgate.net

In these related structures, the carboxamide and nitro groups are significantly twisted out of the plane of the benzene ring. researchgate.net This out-of-plane orientation is a result of steric hindrance and electronic repulsion between the adjacent bulky substituents. The nitro group, in particular, can be oriented nearly perpendicular to the benzene ring. researchgate.net This twisting creates a non-planar molecular conformation, which is a key aspect of its dynamic behavior. The trifluoromethoxy group, similar to the trifluoromethyl group, is also subject to rotational disorder. researchgate.net

Molecular dynamics simulations on various benzamide derivatives have shown that such molecules are not static but exhibit a range of motions, including the rotation of substituent groups and flexing of the benzene ring. researchgate.netnih.gov These dynamic behaviors are essential for the molecule to adopt a conformation that is energetically favorable for binding to a biological receptor.

Table 1: Illustrative Torsional Angles in a Structurally Similar Benzamide

This table presents typical torsional (dihedral) angles observed in a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which can be considered indicative of the conformational properties of this compound. The angles describe the degree of twist of the substituent groups relative to the benzene ring.

| Torsional Angle Description | Value (degrees) |

| Amide group plane relative to benzene ring plane | 43.4 - 49.0 |

| Nitro group plane relative to benzene ring plane | ~85.4 |

Data extrapolated from studies on 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. researchgate.net

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. Solvents can affect the stability of different conformers through various interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.org

Computational studies on peptides and other molecules containing amide groups have demonstrated that the solvent can alter the energy landscape of different conformations. rsc.orgnih.gov For instance, a conformation that is stable in a non-polar solvent might become less favorable in a polar solvent, and vice versa. This is because the solvent can stabilize or destabilize certain intramolecular interactions. A computational study on Balaram's peptide, for example, showed that it adopts a helical conformation in chloroform, but a mix of other structures in more polar solvents like DMSO and methanol. rsc.org This highlights the critical role of the solvent in determining the predominant molecular structure.

While specific molecular dynamics simulations of this compound in different solvents are not available, it is reasonable to predict that its conformational equilibrium would be sensitive to the polarity and hydrogen-bonding capacity of the solvent.

QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For a compound like this compound, a QSAR model could be developed to predict its potential activity against a specific biological target. This would typically involve a dataset of structurally related nitroaromatic compounds or benzamide derivatives with known activities. nih.govnih.gov

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP).

For nitroaromatic compounds, descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), hydrophobicity (LogKow), and halfwave reduction potential have been shown to be important for predicting their toxic effects. nih.gov In QSAR studies of benzamidine derivatives, topostructural indices alone were found to be reasonably predictive of inhibitory potency. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. nih.gov The resulting model can then be used to predict the activity of new compounds, such as this compound, based on their calculated descriptors.

Table 2: Key Molecular Descriptors in QSAR Models for Related Compound Classes

This table lists some of the molecular descriptors that have been found to be significant in QSAR studies of nitroaromatic compounds and benzamide derivatives, and which would likely be relevant for modeling the activity of this compound.

| Descriptor Class | Specific Descriptor | Potential Relevance |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Often correlated with the reactivity and toxicity of nitroaromatic compounds. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes. nih.gov |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. nih.gov |

| Quantum Chemical | Dipole Moment | Influences interactions with polar biological targets. |

The predictive power of QSAR models is crucial for prioritizing the synthesis and testing of new chemical entities, thereby accelerating the drug discovery process. arxiv.org

Preclinical Pharmacological Investigations and Biological Activity Profiling

In Vitro Antimicrobial Activity Studies

No specific studies detailing the antibacterial activity of 2-Nitro-5-(trifluoromethoxy)benzamide against Mycobacterium species, or other Gram-positive and Gram-negative bacteria, were identified.

It is noteworthy that structurally similar compounds have been investigated in this context. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) has been utilized as a chemical precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). This latter class of compounds is recognized for its potent antitubercular properties, targeting the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). However, the antibacterial activity of the precursor this compound itself has not been reported.

No published data was found regarding the in vitro antifungal activity of this compound.

In Vitro Anticancer Activity Studies

There are no specific studies available that report on the cytotoxic effects of this compound in prostate, colon, or neuroblastoma cancer cell lines.

Research has been conducted on other novel benzamide (B126) derivatives. For example, a compound identified as VKNG-2, described as a benzamide derivative with a urea (B33335) linker, has been shown to restore the efficacy of chemotherapeutic drugs in the S1-M1-80 colon cancer cell line. Similarly, various nitro benzamide prodrugs have been evaluated for cytotoxicity in colon (HT-29) and prostate (PC-3) cancer models, but these studies did not include this compound.

No direct evidence was found to suggest that this compound functions as an inhibitor of the ABCG2 transporter or reverses multidrug resistance.

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that contributes to multidrug resistance in cancer by exporting chemotherapy drugs from cells. Inhibition of this transporter is a key strategy to overcome resistance. Studies on the benzamide derivative VKNG-2 have demonstrated that it can reverse ABCG2-mediated resistance in colon cancer cells by inhibiting the transporter's efflux function. This is supported by molecular docking data indicating a high affinity for the ABCG2 substrate-binding site and by assays showing an increase in ATPase activity, which suggests interaction with the transporter. However, as VKNG-2 is structurally distinct from this compound, these findings cannot be directly attributed to the latter.

Antiparasitic Activity in Preclinical Models

No studies were identified that investigated the antiparasitic potential of this compound. While other nitro-based heterocyclic compounds, such as 5-nitro-2-aminothiazole derivatives, have been evaluated as antitrypanosomatid agents, data for this specific benzamide is absent from the reviewed literature.

Enzyme Inhibition Assays

The compound this compound belongs to the nitrobenzamide class of molecules, which has been identified as a promising source of inhibitors for Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). mdpi.comnih.govnih.gov DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.orgnih.gov Its location in the periplasmic space makes it a highly vulnerable target for new antitubercular drugs. nih.gov

Nitroaromatic compounds, including nitrobenzamides, are recognized as covalent inhibitors of DprE1. nih.govnih.gov The proposed mechanism of action involves the reduction of the aromatic nitro group to a nitroso intermediate, a reaction mediated by the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov This reactive intermediate then forms a covalent adduct with a crucial cysteine residue (Cys387) within the enzyme's active site, leading to its irreversible inactivation. nih.govnih.gov

While direct studies on this compound are not extensively detailed in the available literature, significant research has been conducted on closely related structural analogs, particularly N-alkyl-3-nitro-5-trifluoromethylbenzamides. mdpi.comnih.gov In these analogs, the trifluoromethyl group acts as a bioisostere for a nitro group, a substitution seen in potent DprE1 inhibitors. nih.govnih.gov Research has shown that N-alkyl-3-nitro-5-trifluoromethylbenzamide derivatives are among the most active in their class, with some exhibiting minimum inhibitory concentrations (MIC) as low as 16 ng/mL against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net The antitubercular activity of these compounds is strongly linked to their ability to inhibit DprE1. mdpi.comnih.gov The lipophilicity of the N-alkyl chain was found to be a key parameter in modulating the activity within this family of compounds. researchgate.net

Table 1: Antitubercular Activity of Structurally Related N-Alkyl-3-nitro-5-trifluoromethylbenzamides against M. tuberculosis H37Rv

| Compound | N-Alkyl Chain Length | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| Analog 1 | 6 | 0.062 | 0.17 |

| Analog 2 | 8 | 0.016 | 0.04 |

| Analog 3 | 10 | 0.016 | 0.04 |

| Analog 4 | 12 | 0.062 | 0.14 |

| Analog 5 | 14 | 0.25 | 0.53 |

Data derived from studies on N-alkyl-3-nitro-5-trifluoromethylbenzamides, which are structural analogs of this compound. mdpi.comnih.gov

There is no available scientific literature detailing the investigation of this compound as an inhibitor of peroxiredoxin enzymes.

No direct studies on the inhibitory activity of this compound against microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1) have been reported. However, the broader benzamide chemical class has been explored for mPGES-1 inhibition. For instance, the compound AF3485, which is N-[9-(2-hydroxyethyl)-9H-carbazol-3yl]-2-(trifluoromethyl)benzamide, was synthesized as an inhibitor of human mPGES-1. nih.gov This indicates that the trifluoromethylbenzamide scaffold is recognized as a viable structure for targeting this particular enzyme. Further research would be required to determine if the addition of a nitro group, as seen in the title compound, confers or modifies activity against mPGES-1.

In the reviewed literature, there are no specific enzyme inhibition assays testing this compound against tyrosinase. Research into tyrosinase inhibitors has examined other related chemical structures. For example, derivatives of N-(acryloyl)benzamide have been synthesized and shown to inhibit mushroom tyrosinase activity and melanogenesis in B16F10 melanoma cells. nih.gov Additionally, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles demonstrated potent tyrosinase inhibitory activity, with the 5-trifluoromethyl group being a common feature with the title compound, although the core heterocyclic structure is different. nih.gov These findings suggest that benzamide and trifluoromethyl-containing scaffolds can be relevant for tyrosinase inhibition, but direct evidence for this compound is lacking.

Receptor Binding Studies and Ligand-Binding Assays

Specific receptor binding studies or ligand-binding assays for this compound are not documented in the available scientific literature. However, the substituted benzamide scaffold is a well-established pharmacophore known to interact with a variety of G protein-coupled receptors.

Notably, benzamide derivatives are widely recognized as ligands for dopamine (B1211576) and serotonin (B10506) receptors. Compounds like raclopride (B1662589) and amisulpride (B195569) are classical examples of substituted benzamides that act as antagonists at dopamine D2 and D3 receptors. nih.govacs.org Furthermore, some benzamides have been shown to possess high affinity for serotonin receptors, such as the 5-HT7 receptor. acs.org These interactions are highly dependent on the specific substitution patterns on the benzamide structure. nih.gov Without direct experimental data, the receptor binding profile of this compound remains uncharacterized.

Mechanistic Elucidation of Biological Action

Cellular Target Identification and Validation

The identification of specific cellular protein targets is crucial to understanding the mechanism of any bioactive compound. For nitro-group containing compounds, particularly in hypoxic (low oxygen) conditions often found in tumors, the nitro group can be bioreduced to form reactive species that bind to cellular proteins. nih.gov This property makes them selective for hypoxic environments. nih.gov

A common strategy to identify these targets involves using a "clickable" version of the compound, such as an azido-derivative, which can then be used in proteomic analyses like liquid chromatography coupled with mass spectrometry (LC-MS/MS) to isolate and identify the proteins it has bound to. nih.govnih.gov Studies on related 2-nitroimidazole (B3424786) compounds in head and neck cancer cells have successfully used this approach to identify numerous protein targets. nih.gov

Key protein targets identified for analogous nitro-compounds include enzymes critical for cellular metabolism and stress response, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase P (GSTP1). nih.govnih.gov Furthermore, a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), is a known precursor for a class of antitubercular agents that target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). nih.govresearchgate.net This suggests that enzymes involved in microbial metabolic pathways could also be potential targets for 2-Nitro-5-(trifluoromethoxy)benzamide.

Chemoproteomic profiling of other nitro-containing molecules, like nitro-fatty acids, has revealed a wide range of targets, including proteins involved in key signaling pathways central to macrophage function, such as TLR, JAK-STAT, and NF-κB pathways. biorxiv.org This broad targeting potential highlights the diverse biological effects that can be elicited by such compounds. biorxiv.org

Biochemical Pathway Modulation

The interaction of this compound with cellular targets can lead to the modulation of various biochemical pathways.

The biological activity of benzamide (B126) derivatives has been investigated in the context of oxidative stress. However, studies on certain benzamide-based histone deacetylase (HDAC) inhibitors revealed they did not provide neuroprotection against oxidative stress-induced cell death in cultured cortical neurons. nih.gov In contrast, other structurally different inhibitors did offer protection, suggesting the benzamide structure itself may not be conducive to mitigating oxidative stress in that specific context. nih.gov

Conversely, some stimuli, such as the combination of nitro-group containing compounds and physical stressors like heat shock, can lead to the inactivation of caspases through the oxidation of their active sites, a process mediated by prooxidant intermediates. nih.gov The presence of a nitro group, as seen in this compound, can also be associated with the induction of oxidative stress, which can trigger cellular degradation pathways. nih.gov The thioredoxin-dependent antioxidant system has been identified as a major redox homeostasis system in response to oxidative stress induced by related compounds. nih.gov

Research on hypoxia-selective nitroimidazoles indicates that their binding to cellular proteins can significantly disrupt key metabolic pathways. nih.govnih.gov Bioinformatic analysis of protein targets has shown an enrichment of proteins involved in glycolysis and HIF1A signaling, both of which are critical for the cellular response to hypoxia. nih.govnih.gov The formation of adducts with enzymes like GAPDH, a key glycolytic enzyme, leads to a reduction in their enzymatic activity, thereby impacting the cell's energy metabolism under hypoxic conditions. nih.govnih.gov

Furthermore, compounds with structures analogous to benzamides can interact with metabolic detoxification pathways, primarily involving the cytochrome P450 (CYP450) family of enzymes. nih.gov These enzymes are responsible for metabolizing a vast array of foreign substances. nih.gov For instance, the CYP1A family metabolizes procarcinogens, while CYP2E1 is involved in producing free radicals and metabolizing various nervous system agents. nih.gov The specific impact of this compound on these pathways would depend on its interaction with individual CYP450 isoforms.

Molecular Interactions and Binding Affinity (e.g., Enzyme Active Sites)

The benzamide scaffold is a key feature in a variety of enzyme inhibitors and binders. Recent research has focused on developing benzamide-type derivatives as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govacs.org These efforts have led to the discovery of non-phthalimide binders that can be incorporated into proteolysis-targeting chimeras (PROTACs). nih.gov

The binding affinity of these benzamide derivatives is influenced by substitutions on the phenyl ring. The inclusion of fluorine atoms, such as in a trifluoromethoxy group, can significantly affect properties like lipophilicity, metabolic stability, and binding affinity. nih.gov For example, fluorinated benzamide derivatives have been shown to exhibit increased binding affinity for CRBN. nih.govacs.org The trifluoromethyl group, structurally related to trifluoromethoxy, increases lipophilicity (logD), which can influence membrane permeation and interaction with hydrophobic binding pockets. nih.gov Molecular docking studies on other heterocyclic compounds have shown that binding energies can be significant, with interactions driven by hydrogen bonds and hydrophobic contacts with key residues in the enzyme's active site. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Nitro Group Position and Substitution on Activity

The nitro (NO₂) group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. Its position on the benzamide (B126) core is a critical determinant of biological activity.

Electronic Effects: When placed at the ortho or para positions relative to a point of nucleophilic attack, the nitro group can effectively withdraw electron density from the benzene (B151609) ring. This withdrawal facilitates the attack of nucleophiles and can stabilize negatively charged intermediates formed during reactions, thereby increasing the reactivity of the molecule. shaalaa.comquora.com In the context of 2-Nitro-5-(trifluoromethoxy)benzamide, the ortho-positioned nitro group makes the aromatic ring electron-deficient, which can be crucial for binding to specific biological targets.

Positional Importance: The specific placement of the nitro group has been shown to affect the biological activity profile. For instance, studies on various nitro-substituted compounds have demonstrated that the position can modulate their mutagenic, anti-inflammatory, or antitumoral effects. nih.govnih.gov In some benzopyrans, a nitro group at the C3 position enhances antitumoral activity, while in certain pyrrole rings, nitro groups at the C2 and C4 positions improve antibacterial efficacy. nih.gov The addition of a nitro group to benzamine molecules has been found to convert them into direct mutagens, with the potency of this effect being dependent on the group's position. nih.gov

Role of Trifluoromethoxy/Trifluoromethyl Group on Lipophilicity and Bioactivity

Fluorinated functional groups like trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) are widely used in medicinal chemistry to enhance the drug-like properties of molecules. mdpi.comscilit.com

Enhanced Lipophilicity: The trifluoromethoxy group is recognized as one of the most lipophilic substituents available in drug design. researchgate.net Increased lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, and enhance its absorption and distribution in the body. mdpi.comnih.gov This property also promotes binding to hydrophobic pockets within target proteins. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethoxy and trifluoromethyl groups highly resistant to metabolic degradation. mdpi.com This increased metabolic stability leads to a longer half-life of the drug in the body, which is a desirable pharmacokinetic property.

Physicochemical Properties of Fluorinated Groups

| Substituent | Hansch Lipophilicity Parameter (π) | Key Properties |

|---|---|---|

| -H | 0.00 | Baseline reference |

| -CH₃ | +0.56 | Moderately lipophilic |

| -Cl | +0.71 | Lipophilic, electron-withdrawing |

| -CF₃ (Trifluoromethyl) | +0.88 | Increases lipophilicity and metabolic stability. mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic, enhances membrane permeability. mdpi.comresearchgate.net |

Impact of Halogen Substituents (e.g., Chlorine, Fluorine) on Biological Activity

The introduction of halogen atoms such as chlorine (Cl) and fluorine (F) onto the benzamide scaffold is a common strategy for modulating biological activity. Halogens can influence a molecule's size, conformation, and electronic distribution, which in turn affects its interaction with biological targets. acs.orgresearchgate.net

Fluorine: The small size and high electronegativity of fluorine make it a unique substituent. Incorporating fluorine atoms into benzamide derivatives has been shown to increase their binding affinity to certain targets, such as the protein Cereblon (CRBN). acs.orgresearchgate.net Fluorination can also block sites of metabolic oxidation, further enhancing a compound's stability. nih.gov

Chlorine and Other Halogens: Larger halogens like chlorine can provide additional benefits. They increase the molecule's hydrophobicity and can participate in specific halogen bonding interactions with the target protein. nih.gov In some classes of compounds, antimicrobial activity has been shown to increase with the size of the halogen, following the order F < Cl < Br < I, suggesting that steric bulk and polarizability can be crucial for activity. researchgate.netnih.gov

Effect of Halogen Substitution on Antimicrobial Activity

| Compound Series | Halogen Substituent | Observed Activity Trend | Reference |

|---|---|---|---|

| Tricyclic Flavonoids (Antibacterial) | F, Cl, Br, I | Activity increases from Fluorine to Iodine (F < Cl < Br < I). researchgate.net | researchgate.net |

| Halogenated Peptoids (Antimicrobial) | F, Cl, Br, I | Activity against Gram-positive strains increases from Fluorine to Iodine. nih.gov | nih.gov |

| Benzamide Derivatives (CRBN Binding) | F | Fluorination increased binding affinity compared to non-fluorinated analog. acs.org | acs.org |

Benzamide Core Modifications and their Effect on Target Binding

The benzamide core acts as a fundamental scaffold that orients the various substituents in three-dimensional space for optimal interaction with a biological target. nih.gov Modifications to this core structure can have a profound impact on binding affinity and selectivity.

Research on benzamide-based compounds has shown that the amide bond and the aromatic ring are key features for molecular recognition. For example, in the development of ligands for the CRBN E3 ligase, conformationally locking the benzamide core was a successful strategy to enhance binding affinity and improve chemical stability. acs.orgresearchgate.net Similarly, studies on antifungal benzamides identified the lipid-transfer protein Sec14p as the target. X-ray crystallography revealed that the benzamide scaffold binds within a specific lipid-binding pocket, and modifications to the core could directly influence this interaction. nih.gov These findings highlight that the benzamide core is not merely a passive linker but an active participant in target binding.

Derivatization Strategies for Optimizing Preclinical Efficacy

To improve the therapeutic potential of a lead compound like this compound, various derivatization strategies are employed. These involve chemically modifying different parts of the molecule to enhance efficacy, selectivity, and pharmacokinetic properties. mdpi.com

In more complex benzamide derivatives that feature multiple aromatic rings, modification of the peripheral rings (often designated as B and C rings) is a key optimization strategy. The substituents on these rings can form crucial interactions with the target protein.

For example, in a series of thieno-pyrimidine derivatives designed as kinase inhibitors, a 4-chloro-3-(trifluoromethyl)phenyl group attached to the core structure was found to be essential for activity. This substituted aromatic ring engaged in important hydrophobic interactions with amino acid residues (Phe929, Ala983, and Leu1044) in the target's binding pocket, significantly contributing to the compound's potency. mdpi.com This demonstrates that the decoration of peripheral aromatic rings with specific patterns of hydrophobic and electron-withdrawing groups is a powerful tool for enhancing target binding.

Modification of the amide nitrogen with alkyl groups (N-alkylation) is another important derivatization strategy. The length and nature of the N-alkyl chain can influence a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which can affect its biological activity.

Studies on benzalkonium chlorides, which feature a long N-alkyl chain, have shown a clear relationship between chain length and antimicrobial/antiviral activity. The efficacy was found to be dependent on the critical micelle concentration (CMC), a property directly influenced by the alkyl chain length. nih.gov Specifically, compounds with alkyl chains of 12, 14, or 16 carbons (C12, C14, C16) demonstrated high bactericidal activity. nih.gov While the specific target differs, this principle illustrates that optimizing the N-alkyl chain length on a benzamide derivative can be a viable strategy to fine-tune its biological efficacy for a particular application. nih.govnih.gov

Influence of N-Alkyl Chain Length on Biological Activity

| Compound Class | Alkyl Chain Length | Effect on Activity | Reference |

|---|---|---|---|

| Benzalkonium Chlorides (Bactericidal) | C12 | High bactericidal activity observed. nih.gov | nih.gov |

| C14 | High bactericidal activity observed. nih.gov | ||

| C16 | High bactericidal activity observed. nih.gov | ||

| N,N-diethyl-benzamide (Repellent) | Ethyl (-C₂H₅) | Effective as a mosquito repellent. nih.gov | nih.gov |

Isosteric Replacements and Bioisosterism in this compound

The strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. This approach involves the substitution of specific atoms or functional groups with others that possess similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic and pharmacodynamic parameters. For the compound this compound, while specific structure-activity relationship (SAR) studies involving systematic isosteric replacements are not extensively documented in publicly available literature, the principles of bioisosterism can be applied to predict how modifications to its core structure might influence its biological activity.

The structure of this compound offers several key positions for potential bioisosteric modifications: the nitro group, the trifluoromethoxy group, and the benzamide moiety itself.

Replacements for the Nitro Group:

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, its presence in drug candidates can sometimes be associated with metabolic liabilities, including potential reduction to reactive nitroso and hydroxylamine (B1172632) species. Therefore, its replacement with a suitable bioisostere is a common strategy in drug design.

One of the most common bioisosteres for an aromatic nitro group is the trifluoromethyl (CF₃) group . Like the nitro group, the trifluoromethyl group is strongly electron-withdrawing and can participate in similar electronic interactions. In some molecular scaffolds, the replacement of a nitro group with a trifluoromethyl group has led to compounds with improved metabolic stability and comparable or even enhanced biological activity nih.gov.

Another potential isostere for the nitro group is the cyano (-CN) group . The cyano group is also a strong electron-withdrawing group and is of a similar size. Other potential replacements could include sulfone (-SO₂R) or sulfonamide (-SO₂NHR) groups, which can mimic the electronic and hydrogen-bonding properties of the nitro group.

Replacements for the Trifluoromethoxy Group:

The trifluoromethoxy (-OCF₃) group is a highly lipophilic and electron-withdrawing substituent that can significantly influence a molecule's pharmacokinetic profile by enhancing its metabolic stability and membrane permeability. Its bioisosteric replacement is often considered to fine-tune these properties.

A common strategy is to replace the trifluoromethoxy group with other halogenated alkyl or alkoxy groups to modulate lipophilicity and electronic effects. For instance, replacement with a pentafluoroethyl (-CF₂CF₃) group would further increase lipophilicity. Conversely, simpler alkoxy groups like methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) could be considered, although this would significantly alter the electronic nature of the substituent, making it electron-donating rather than withdrawing.

Replacements for the Benzamide Moiety:

The amide bond is a critical functional group in many biologically active molecules, participating in key hydrogen bonding interactions with protein targets. However, amides can be susceptible to hydrolysis by proteases. Bioisosteric replacement of the amide group is a well-established strategy to improve metabolic stability while retaining biological activity.

Heterocyclic rings are frequently employed as amide bioisosteres. For example, a 1,2,4-oxadiazole or a 1,3,4-oxadiazole ring can mimic the hydrogen bonding acceptor and donor properties of the amide group and maintain a similar spatial arrangement of substituents nih.gov. Other five-membered heterocycles such as triazoles , imidazoles , and oxazoles are also commonly used as amide bond replacements drughunter.com. These heterocycles can offer improved metabolic stability and pharmacokinetic profiles nih.govdrughunter.com.

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound based on general principles of medicinal chemistry. It is important to note that the actual effect of these substitutions on the biological activity of this specific compound would need to be determined experimentally.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 2-Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Similar electron-withdrawing properties, potentially improved metabolic stability. |

| 2-Nitro (-NO₂) | Cyano (-CN) | Similar size and strong electron-withdrawing character. |

| 2-Nitro (-NO₂) | Sulfone (-SO₂R) | Mimics electronic and hydrogen-bonding properties. |

| 5-Trifluoromethoxy (-OCF₃) | Pentafluoroethyl (-CF₂CF₃) | Increased lipophilicity. |

| 5-Trifluoromethoxy (-OCF₃) | Methoxy (-OCH₃) | Altered electronic properties (electron-donating). |

| Benzamide (-CONH₂) | 1,2,4-Oxadiazole | Mimics hydrogen bonding and spatial arrangement, improved metabolic stability. |

| Benzamide (-CONH₂) | 1,3,4-Oxadiazole | Mimics hydrogen bonding and spatial arrangement, improved metabolic stability. |

| Benzamide (-CONH₂) | Triazole | Amide bond isostere with enhanced metabolic stability. |

| Benzamide (-CONH₂) | Imidazole | Amide bond isostere with enhanced metabolic stability. |

| Benzamide (-CONH₂) | Oxazole | Amide bond isostere with enhanced metabolic stability. |

Preclinical Adme Investigations Absorption, Distribution, Metabolism, Excretion

In Vitro Metabolic Stability in Animal Microsomal Models

The metabolic stability of a compound is a critical parameter, often assessed early in preclinical development to estimate its in vivo hepatic clearance. mdpi.com These assays typically utilize liver microsomes from various animal species (e.g., mouse, rat, dog) to evaluate the rate of metabolism, primarily by Cytochrome P450 (CYP) enzymes. nih.govnih.gov The compound is incubated with the microsomes in the presence of cofactors like NADPH, and the disappearance of the parent compound is monitored over time. nih.gov

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov While specific experimental data for 2-Nitro-5-(trifluoromethoxy)benzamide is not publicly available, the presence of the trifluoromethoxy group is significant. The trifluoromethyl group, a related moiety, has been shown in studies of other compounds to provide a protective effect against hepatic metabolism, leading to increased metabolic stability when compared to corresponding methyl analogues. nih.gov This effect can result in a lower rate of metabolism and consequently a longer half-life in microsomal incubations. nih.gov

Table 1: Illustrative Data from a Typical In Vitro Microsomal Stability Assay This table is a representation of the type of data generated in such studies and does not represent actual experimental results for this specific compound.

| Species | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|

| Mouse | ||

| Rat | ||

| Dog | ||

| Human |

Physiochemical Parameters Influencing Oral Bioavailability in Organisms

The oral bioavailability of a drug is heavily influenced by its physicochemical properties, which determine its absorption and first-pass metabolism. sigmaaldrich.com Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govscispace.com These properties for this compound can be calculated based on its structure. Adherence to guidelines like Lipinski's Rule of Five suggests a higher likelihood of oral bioavailability. nih.gov

Higher molecular weight can negatively impact absorption, while lipophilicity and polarity must be balanced for a compound to dissolve in the gastrointestinal tract and permeate the intestinal wall. sigmaaldrich.com The presence of rotatable bonds (RB) can also have a negative effect on bioavailability. sigmaaldrich.com

Table 2: Calculated Physicochemical Properties for this compound These values are computationally predicted and serve as an estimation of the compound's properties.

| Parameter | Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 252.14 g/mol | < 500 |

| logP (calculated) | ~2.5-3.0 | < 5 |

| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (from O=N-O, C=O, -O-) | ≤ 10 |

| Polar Surface Area (PSA) | 87.89 Ų | < 140 Ų |

| Rotatable Bonds | 3 | < 10 |

Experimental Lipophilicity and its Correlation with Biological Activity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a compound's ADME properties. nih.gov It influences solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes. The introduction of fluorine-containing groups, such as trifluoromethoxy, significantly modulates a molecule's lipophilicity. mdpi.comnih.gov This modulation is a key strategy in drug design to optimize both biological activity and pharmacokinetic profiles. nih.gov

An optimal level of lipophilicity is required for a compound to partition from the aqueous environment into the lipid bilayer of cell membranes to reach its intracellular site of action. nih.gov While experimental values for this compound are not documented in available literature, its calculated logP falls within a range typical for orally absorbed drugs. The correlation between lipophilicity and biological activity is often parabolic; activity may increase with lipophilicity up to a certain point, after which it may decrease due to poor solubility or increased metabolic clearance. researchgate.net

Assessment of Compound Stability in Biological Matrices (e.g., Buffer, Plasma, Mycobacterial Homogenate)

Evaluating a compound's stability in various biological matrices is essential to ensure it can reach its target intact. Standard assays measure the degradation of a compound over time in matrices such as chemical buffer (to assess pH stability), plasma from different species (to assess enzymatic degradation by proteases and esterases), and specific cell or tissue homogenates relevant to the therapeutic indication. researchgate.net

For instance, plasma stability assays involve incubating the compound in plasma at 37°C, with samples taken at various time points to quantify the remaining parent compound. researchgate.net High instability in plasma can indicate a short in vivo half-life and preclude effective systemic exposure. While specific stability data for this compound is unavailable, its benzamide (B126) structure contains an amide bond that could be susceptible to hydrolysis by amidase enzymes present in plasma and other tissues.

Identification of Preclinical Metabolites and Metabolic Pathways (Non-Human)

Identifying metabolic pathways is key to understanding a compound's clearance mechanism and potential for forming active or toxic metabolites. For nitroaromatic compounds, a primary metabolic pathway is the reduction of the nitro group. nih.govnih.gov This bioreduction can proceed through nitroso and hydroxylamine (B1172632) intermediates to form a primary amine. mdpi.com This process can be carried out by nitroreductase enzymes found in various tissues and microorganisms. nih.govmdpi.com

Other potential metabolic pathways for this compound include:

Aromatic hydroxylation: Oxidation of the benzene (B151609) ring, catalyzed by CYP enzymes.

Amide hydrolysis: Cleavage of the amide bond to yield 2-Nitro-5-(trifluoromethoxy)benzoic acid and ammonia (B1221849).

The trifluoromethoxy group is generally considered to be metabolically stable and less prone to cleavage compared to a methoxy (B1213986) group.

Table 3: Potential Metabolic Pathways for this compound This table lists theoretically possible metabolic reactions based on the compound's chemical structure.

| Metabolic Reaction | Resulting Functional Group | Potential Metabolite Structure |

|---|---|---|

| Nitro Group Reduction | Amine (-NH₂) | 2-Amino-5-(trifluoromethoxy)benzamide (B12049171) |

| Amide Hydrolysis | Carboxylic Acid (-COOH) | 2-Nitro-5-(trifluoromethoxy)benzoic acid |

| Aromatic Hydroxylation | Phenol (-OH) | Hydroxylated derivatives |

Role in Lead Compound Discovery and Optimization

Scaffold Exploration for Novel Chemical Entities

The benzamide (B126) moiety is considered a "privileged scaffold" in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple biological targets. This versatility makes benzamide derivatives, including 2-Nitro-5-(trifluoromethoxy)benzamide, attractive starting points for library synthesis and the discovery of novel chemical entities nih.gov. The specific substitutions on the phenyl ring—a nitro group at the 2-position and a trifluoromethoxy group at the 5-position—are critical for modulating the molecule's physicochemical properties.

The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug design. Similar to the more common trifluoromethyl (-CF₃) group, it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity nih.govacs.org. The introduction of such fluorine-containing groups is a well-established strategy to enhance the drug-like properties of a lead compound nih.gov. Therefore, this compound represents a scaffold that is pre-optimized with features known to be beneficial for biological activity, making it a valuable candidate for exploration against various therapeutic targets.

Application as Synthetic Precursors for Advanced Drug Candidates (e.g., Benzothiazinones, BTZs)

One of the most significant roles for substituted nitrobenzamides is their use as key precursors in the synthesis of more complex heterocyclic structures with proven pharmacological activity. A prominent example is the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising class of potent antitubercular agents nih.govresearchgate.netiucr.orgdoaj.org.

While the direct use of this compound as a BTZ precursor is not documented in the available literature, the synthesis pathways established for the structurally analogous compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) , provide a clear blueprint for its potential application nih.govnih.govconsensus.appconsensus.appkisti.re.kr. This analogue is a well-characterized precursor for leading antituberculosis drug candidates like BTZ043 and PBTZ169 (macozinone), both of which have advanced to clinical trials researchgate.netiucr.orgdoaj.org.

The established synthetic route involves the reaction of the benzamide with carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one intermediate. Subsequent reaction with a desired amine affords the final BTZ drug candidate researchgate.net. Given the chemical similarities, it is highly plausible that this compound could undergo similar chemical transformations to yield novel BTZ derivatives, thereby expanding the chemical space for new antitubercular agents.

Table 1: Representative Synthesis of BTZ043 from an Analogous Benzamide Precursor

| Step | Precursor | Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | 1. Carbon disulfide (CS₂), Sodium hydroxide (NaOH) 2. Methyl iodide (CH₃I) | 2-(Methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one | Formation of the core benzothiazinone scaffold. |

| 2 | Intermediate from Step 1 | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | BTZ043 | Introduction of the side chain responsible for target engagement. |

This table illustrates a known synthetic pathway for a BTZ candidate using a precursor structurally similar to this compound. researchgate.net

Identification of Promising Agents for Further Preclinical Research

The strategic design of this compound, combining a reactive nitroaromatic system with a metabolically robust trifluoromethoxy group, makes its derivatives promising candidates for preclinical research. The nitro group is a key "warhead" in compounds like the BTZs, which act as mechanism-based inhibitors that covalently modify their target enzyme, DprE1, in Mycobacterium tuberculosis nih.gov.

By modifying the core structure of this compound or using it as a building block for more complex molecules like BTZs, medicinal chemists can generate novel compounds. These new agents can then be screened for activity against various pathogens or disease targets. Those demonstrating high potency and selectivity, such as novel BTZ derivatives, would be identified as promising agents for advancement into further preclinical studies, including pharmacokinetic and toxicological evaluation.

Drug Design Principles Applied to the Benzamide Scaffold

The utility of the benzamide scaffold in drug design is rooted in several key chemical and structural principles. These principles explain why molecules like this compound are valuable in the pursuit of new drugs.

Structural Rigidity and Conformational Control: The amide bond of the benzamide scaffold introduces a degree of conformational rigidity, which can be beneficial for locking the molecule into a bioactive conformation suitable for receptor binding. The specific substituents on the phenyl ring can further influence the molecule's preferred shape through steric and electronic interactions mdpi.com.

Hydrogen Bonding Capability: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows benzamide-based drugs to form strong and specific interactions with amino acid residues in the binding sites of target proteins, a fundamental aspect of molecular recognition and biological activity researchgate.net.

Modulation of Physicochemical Properties: The aromatic ring of the benzamide scaffold can be readily functionalized with various substituents to fine-tune its properties. The nitro group is a strong electron-withdrawing group, which is crucial for the mechanism of action in certain classes of antibiotics nih.gov. As mentioned, the trifluoromethoxy group enhances lipophilicity and can block sites of metabolism, often improving a drug's oral bioavailability and half-life nih.govacs.org.

Bioisosteric Replacement: The amide bond itself can sometimes be metabolically labile. In such cases, the benzamide scaffold serves as a template for designing bioisosteres, where the amide is replaced by a more stable group (like a 1,2,3-triazole or an oxadiazole) that mimics its size, shape, and electronic properties, potentially leading to drugs with improved pharmacokinetic profiles nih.gov.

Table 2: Key Drug Design Principles of the Benzamide Scaffold

| Principle | Description | Relevance to this compound |

|---|---|---|

| Privileged Scaffold | A molecular framework that can bind to multiple, diverse biological targets. | Provides a versatile starting point for discovering new drugs against various diseases. |

| Hydrogen Bonding | The amide group acts as both a hydrogen bond donor and acceptor. | Enables strong and specific interactions with protein targets. researchgate.net |

| Property Modulation | Substituents on the phenyl ring fine-tune lipophilicity, metabolism, and electronic properties. | The -NO₂ and -OCF₃ groups are critical for the compound's potential biological activity and drug-like properties. nih.govnih.gov |

| Synthetic Handle | Serves as a readily available precursor for more complex molecules. | Can be used to synthesize advanced drug candidates like novel benzothiazinones. nih.govresearchgate.net |

Future Research Directions and Perspectives

Exploration of New Therapeutic Areas

The structural motifs present in 2-Nitro-5-(trifluoromethoxy)benzamide are associated with a broad spectrum of pharmacological activities. A systematic exploration of new therapeutic applications for this compound is a logical and promising avenue for future research. The known bioactivities of related nitroaromatic and benzamide (B126) compounds provide a rational basis for investigating several new therapeutic areas.

Nitroaromatic compounds, for instance, are well-established as bioreductive prodrugs, showing efficacy in treating diseases characterized by hypoxic environments, such as solid tumors and certain bacterial infections. mdpi.com The nitro group can be selectively reduced in low-oxygen conditions to generate cytotoxic species, offering a targeted therapeutic strategy. Benzamides, on the other hand, are a versatile class of compounds with a wide range of applications, including acting as smooth muscle relaxants and receptor agonists. google.comnih.gov The trifluoromethoxy group often enhances metabolic stability and cell permeability, making it a desirable feature in drug candidates.

Given these precedents, future research should prioritize the screening of this compound and its analogues in a variety of disease models.

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |

| Oncology | The nitro group can be activated under tumor hypoxia. mdpi.com | Hypoxia-inducible factor (HIF-1α) pathway enzymes |

| Infectious Diseases | Nitro-containing compounds exhibit broad-spectrum antimicrobial activity. nih.gov Benzamides have shown promise as antitubercular agents. mdpi.comnih.gov | Bacterial nitroreductases, enzymes in microbial metabolic pathways |

| Cardiovascular Diseases | Certain benzamide derivatives have demonstrated smooth muscle relaxing properties. google.com | Voltage-gated calcium channels, potassium channels |

| Neurological Disorders | Some benzamides act as ligands for serotonin (B10506) receptors. nih.gov | 5-HT₃ receptors |

| Parasitic Diseases | Nitroimidazoles are effective against various protozoan parasites. mdpi.com | Parasite-specific metabolic enzymes |

Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. While classical methods for amide bond formation are well-established, they may have limitations when it comes to generating a diverse library of complex derivatives with high purity and yield.

Future synthetic efforts should focus on the implementation of modern catalytic systems and flow chemistry techniques. These approaches can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. Furthermore, the development of novel methods for the late-stage functionalization of the benzamide scaffold would be highly valuable. This would enable the rapid introduction of various substituents, allowing for a more comprehensive exploration of the chemical space around the core molecule.

Table 2: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Methodology | Description | Advantages |

| Conventional Batch Synthesis | Step-wise synthesis in flasks, often involving protection/deprotection steps. | Well-established and understood. |

| Catalytic Amide Bond Formation | Use of transition metal or organocatalysts to facilitate the coupling of carboxylic acids and amines. | Milder reaction conditions, higher functional group tolerance. |

| Flow Chemistry | Continuous reaction process in a microreactor system. | Precise control over reaction parameters, improved safety and scalability. |

| Late-Stage Functionalization | Introduction of functional groups at a late stage of the synthesis. | Rapid generation of diverse analogues from a common intermediate. |

Integration of Multi-Omics Data in Mechanistic Studies

A deep understanding of the mechanism of action of this compound is fundamental for its rational optimization as a drug candidate. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to elucidate the molecular pathways modulated by the compound. nih.govfrontiersin.orgnih.gov

By treating cell lines or animal models with this compound and subsequently analyzing the global changes in gene expression, protein abundance, and metabolite levels, researchers can identify the primary molecular targets and downstream signaling cascades affected by the compound. This systems-level perspective can reveal novel mechanisms of action and potential biomarkers for predicting treatment response. Furthermore, multi-omics data can help to identify potential off-target effects early in the drug discovery process.

Development of Predictive Computational Models for Optimized Design

In recent years, computational modeling has become an indispensable tool in drug discovery and development. bris.ac.uk For this compound, the development of predictive computational models can significantly accelerate the design of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties.

Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to understand the key structural features required for biological activity. nih.govelsevierpure.com These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. This in silico approach can save considerable time and resources compared to traditional trial-and-error methods.

Collaborative Research Initiatives in Medicinal Chemistry

The journey of a chemical compound from a laboratory curiosity to a clinically approved drug is a long and arduous one, requiring a multidisciplinary effort. Advancing the research on this compound will necessitate the formation of collaborative research initiatives that bring together experts from various fields.

Synergistic partnerships between academic research groups with expertise in synthetic chemistry and pharmacology, pharmaceutical companies with resources for high-throughput screening and clinical development, and specialized contract research organizations (CROs) will be essential. nih.gov Such collaborations can foster innovation, leverage complementary expertise, and provide the necessary infrastructure to navigate the complex landscape of drug discovery and development. Open communication and data sharing within these consortia will be paramount to ensuring the efficient progression of research on this promising compound.

Q & A

Q. Which databases provide reliable spectral or crystallographic data for nitroaromatic benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |